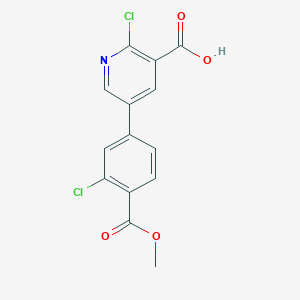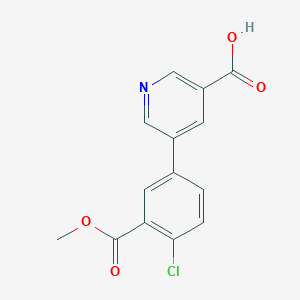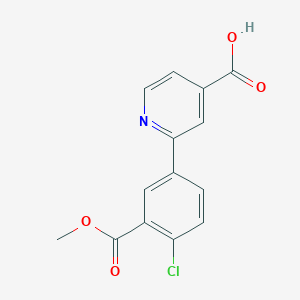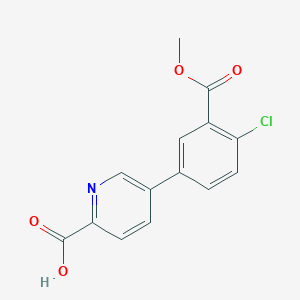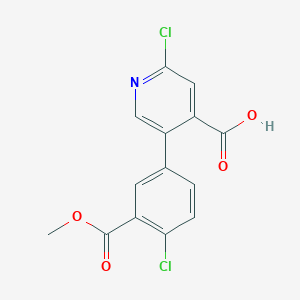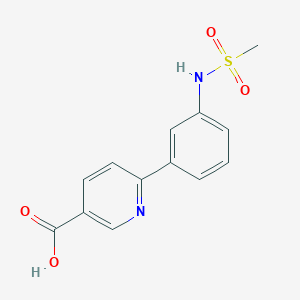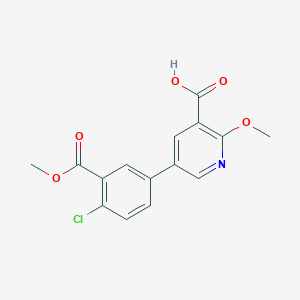
5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, also known as 5-Cl-MNA, is a novel compound used for a variety of scientific research applications. It is a member of the family of compounds known as nicotinic acid derivatives, which are used in a variety of biochemical and physiological research applications. This compound has been studied for its potential to act as a pro-drug for the treatment of various diseases, such as cancer and neurological disorders. In addition, it has been studied for its ability to modulate the activity of various proteins, enzymes, and signaling pathways.
科学研究应用
5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been studied for its potential to act as a pro-drug for the treatment of various diseases, such as cancer and neurological disorders. In addition, it has been studied for its ability to modulate the activity of various proteins, enzymes, and signaling pathways. Research has also suggested that 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% may have potential applications in the field of drug delivery, as it can be used to target specific cells or tissues.
作用机制
5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is believed to act as a pro-drug by being metabolized into an active form, which then binds to a target molecule. This binding triggers a cascade of biochemical and physiological reactions that lead to the desired effect. The exact mechanism of action is not yet fully understood, but research suggests that 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is able to interact with various proteins, enzymes, and signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% are not yet fully understood. However, research suggests that it may have potential applications in the treatment of various diseases, such as cancer and neurological disorders. In addition, it has been studied for its ability to modulate the activity of various proteins, enzymes, and signaling pathways.
实验室实验的优点和局限性
The advantages of using 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to target specific cells or tissues. The main limitation of using 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments is that the exact mechanism of action is not yet fully understood.
未来方向
The potential applications of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% are still being explored, and there are many possible future directions for research. These include further investigation into its mechanism of action, its potential applications in the treatment of various diseases, and its ability to modulate the activity of various proteins, enzymes, and signaling pathways. In addition, further research could be conducted to explore the potential of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% as a drug delivery agent. Finally, further studies could be conducted to explore the potential of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% as an inhibitor of various enzymes, proteins, and signaling pathways.
合成方法
5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is synthesized through a multi-step process that begins with the reaction of 4-chloro-3-methoxycarbonylphenylacetic acid with 2-methoxynicotinonitrile. This reaction is followed by a series of deprotections and condensations that result in the formation of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%. This process is relatively straightforward and can be completed in a laboratory setting.
属性
IUPAC Name |
5-(4-chloro-3-methoxycarbonylphenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-13-11(14(18)19)6-9(7-17-13)8-3-4-12(16)10(5-8)15(20)22-2/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAICCWXQRWOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=C(C=C2)Cl)C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688354 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-36-6 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


